3-Bromo-5-chloro-4-(trifluoromethoxy)phenol
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Overview
Description
3-Bromo-5-chloro-4-(trifluoromethoxy)phenol is a chemical compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(trifluoromethoxy)phenol typically involves the introduction of bromine, chlorine, and trifluoromethoxy groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and chlorine in the presence of a catalyst to introduce the halogen atoms. The trifluoromethoxy group can be introduced using a trifluoromethylating agent under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form less substituted phenol derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Less substituted phenol derivatives.
Substitution: Phenol derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
3-Bromo-5-chloro-4-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Bromo-5-chloro-4-methoxyphenol
- 3-Bromo-5-chloro-4-(trifluoromethyl)phenol
Uniqueness
3-Bromo-5-chloro-4-(trifluoromethoxy)phenol is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H3BrClF3O2 |
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Molecular Weight |
291.45 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3BrClF3O2/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2,13H |
InChI Key |
CEVQTNHRQXPYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Br)O |
Origin of Product |
United States |
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